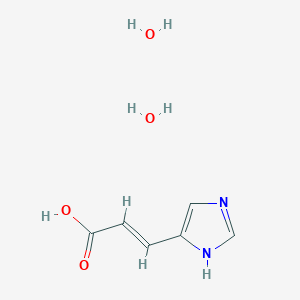
3-(1H-Imidazol-5-yl)acrylic acid dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Imidazol-5-yl)acrylic acid dihydrate: is an organic compound characterized by the presence of an imidazole ring attached to an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-5-yl)acrylic acid dihydrate typically involves the following steps:
Starting Materials: The synthesis begins with imidazole and acrylic acid as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the proper formation of the desired product.
Catalysts and Solvents: Common catalysts include acids or bases, and solvents such as water or ethanol are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification Steps: Employing purification techniques such as crystallization or chromatography to obtain the pure dihydrate form.
化学反应分析
Types of Reactions
3-(1H-Imidazol-5-yl)acrylic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the acrylic acid moiety into its corresponding alcohol or aldehyde forms.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
科学研究应用
Chemistry
In chemistry, 3-(1H-Imidazol-5-yl)acrylic acid dihydrate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding cellular processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-(1H-Imidazol-5-yl)acrylic acid dihydrate exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The acrylic acid moiety can participate in various chemical reactions, altering the compound’s properties and interactions.
相似化合物的比较
Similar Compounds
- 3-(1H-Imidazol-4-yl)acrylic acid
- 3-(1-methyl-1H-imidazol-5-yl)acrylic acid
- 3-(1H-Imidazol-2-yl)acrylic acid
Uniqueness
Compared to these similar compounds, 3-(1H-Imidazol-5-yl)acrylic acid dihydrate is unique due to its specific positioning of the imidazole ring and the presence of the dihydrate form. This structural uniqueness imparts distinct chemical and physical properties, making it particularly valuable in specific applications where other similar compounds may not be as effective.
生物活性
3-(1H-Imidazol-5-yl)acrylic acid dihydrate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an acrylic acid moiety and an imidazole ring. The imidazole component is known for its diverse pharmacological properties, making this compound a candidate for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H10N2O4, and it includes two water molecules per molecule of the compound. The imidazole ring contributes to its biological activity by facilitating interactions with biological macromolecules such as proteins and nucleic acids .
Pharmacological Properties
The biological activity of this compound is primarily associated with its imidazole component, which exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing imidazole rings often show antimicrobial properties. For instance, derivatives similar to 3-(1H-Imidazol-5-yl)acrylic acid have been evaluated for their effectiveness against various pathogens, demonstrating significant inhibition zones and low minimum inhibitory concentrations (MICs) .
- Antitumor Potential : Research indicates that imidazole derivatives can possess antitumor activities. The unique structural arrangement of 3-(1H-Imidazol-5-yl)acrylic acid may enhance its efficacy in targeting cancer cells.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .
- Biofilm Disruption : Studies have demonstrated that imidazole-containing compounds can disrupt biofilm formation in bacteria like Staphylococcus aureus, thus enhancing their antimicrobial efficacy .
Antimicrobial Evaluation
A study conducted on various derivatives of imidazole revealed that compounds with structural similarities to 3-(1H-Imidazol-5-yl)acrylic acid exhibited promising antibacterial activity. The results indicated:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|---|
| This compound | <0.25 | <0.5 | 70% |
| Derivative A | <0.22 | <0.4 | 75% |
| Derivative B | <0.30 | <0.6 | 65% |
These findings suggest that the compound not only inhibits bacterial growth but also significantly reduces biofilm formation .
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that this compound has low toxicity towards normal cell lines, with IC50 values exceeding 60 μM, indicating a favorable safety profile for potential therapeutic applications .
属性
CAS 编号 |
6198-55-6 |
|---|---|
分子式 |
C6H10N2O4 |
分子量 |
174.15 g/mol |
IUPAC 名称 |
(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid;dihydrate |
InChI |
InChI=1S/C6H6N2O2.2H2O/c9-6(10)2-1-5-3-7-4-8-5;;/h1-4H,(H,7,8)(H,9,10);2*1H2/b2-1+;; |
InChI 键 |
QOBBBAYBOIGDFM-SEPHDYHBSA-N |
手性 SMILES |
C1=C(NC=N1)/C=C/C(=O)O.O.O |
规范 SMILES |
C1=C(NC=N1)C=CC(=O)O.O.O |
熔点 |
225 °C |
物理描述 |
Solid |
溶解度 |
1.5 mg/mL at 17 °C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















